3-[(5-Hydroxypentanoyl)amino]benzoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-(5-hydroxypentanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-7-2-1-6-11(15)13-10-5-3-4-9(8-10)12(16)17/h3-5,8,14H,1-2,6-7H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBGKIXPSOSKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Hydroxypentanoyl Amino Benzoic Acid and Its Analogues
Chemical Synthesis Approaches
The chemical synthesis of 3-[(5-Hydroxypentanoyl)amino]benzoic acid involves the formation of a stable amide bond between the aromatic amine of a 3-aminobenzoic acid precursor and the carboxyl group of a 5-hydroxypentanoyl moiety. This process requires careful selection of reagents and reaction conditions to ensure high yield and regioselectivity.
Strategies for Amide Bond Formation via Acylation Reactions
The core of the synthesis is the acylation of the amino group on the benzoic acid ring. This is typically achieved by reacting the aminobenzoic acid with an activated form of 5-hydroxypentanoic acid. A common and effective method involves converting the carboxylic acid into a more reactive acyl chloride. For instance, 5-hydroxypentanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 5-hydroxypentanoyl chloride. nih.gov This acyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.
Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate a reactive acyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. A patent describes the direct acylation of aminobenzoic acids using a mixed anhydride (B1165640) of an N-acylamino acid, a method that can be adapted for this synthesis. google.com
Derivatization of Aminobenzoic Acid Precursors
Aminobenzoic acids are versatile building blocks in pharmaceutical and chemical industries due to the presence of two reactive functional groups: an amino group and a carboxyl group. nih.gov The specific isomer—ortho, meta, or para—determines the final geometry and properties of the resulting molecule. For the target compound, 3-aminobenzoic acid (m-aminobenzoic acid) is the required precursor.
These precursors can be synthesized through various routes. A common industrial method for producing 3-methyl-2-aminobenzoic acid, an analogue, involves the chlorination and subsequent oxidation of m-xylene, followed by an ammoniation step. google.com The derivatization of these precursors often involves reactions targeting the amino group, such as the acylation described above, or modifications to the carboxyl group. researchgate.net
| Compound Name | Isomer | Chemical Structure |
|---|---|---|
| 2-Aminobenzoic acid | ortho | C₇H₇NO₂ |
| 3-Aminobenzoic acid | meta | C₇H₇NO₂ |
| 4-Aminobenzoic acid | para | C₇H₇NO₂ |
Introduction and Functionalization of the Hydroxypentanoyl Moiety
The 5-hydroxypentanoyl moiety provides a flexible, five-carbon chain with a terminal hydroxyl group. This component can be prepared from readily available starting materials such as δ-valerolactone. Ring-opening of the lactone under basic or acidic conditions yields 5-hydroxypentanoic acid. Functionalization for the acylation reaction typically involves activating the carboxyl group. As mentioned, conversion to 5-hydroxypentanoyl chloride is a primary strategy. nih.gov Another related precursor, 5-chloropentanoyl chloride, can be prepared from valerolactone using phosgene, indicating a robust pathway for activating this type of molecule. patsnap.com The terminal hydroxyl group may require protection (e.g., as a silyl (B83357) ether) during the activation and coupling steps to prevent self-reaction or unwanted side reactions, followed by a deprotection step to yield the final product.
Regioselective Synthesis and Purification Techniques
Achieving regioselectivity is crucial to ensure the amide bond forms exclusively at the intended amino group of 3-aminobenzoic acid without reacting with the carboxylic acid function. In many cases, the amino group is significantly more nucleophilic than the carboxylate anion, allowing for selective acylation under controlled conditions. However, to guarantee selectivity, a protection strategy can be employed where the carboxylic acid group is temporarily converted into an ester (e.g., a methyl or benzyl (B1604629) ester). After the acylation of the amino group, the ester is hydrolyzed to regenerate the carboxylic acid.
Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose. Recrystallization is a highly effective method for purifying solid compounds like benzoic acid derivatives, leveraging differences in solubility between the desired product and impurities in a given solvent system. youtube.comma.edu This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. ma.edu Other common purification methods include liquid-liquid extraction to separate components based on their solubility in different immiscible solvents and column chromatography for separating compounds with different polarities. google.comepo.org
Biosynthetic Pathways and Metabolic Engineering
While the direct biosynthesis of this compound is not established, significant progress has been made in the microbial production of its key precursor, aminobenzoic acid. Metabolic engineering of microorganisms offers a sustainable and environmentally friendly alternative to traditional chemical synthesis for producing these valuable aromatic compounds from renewable feedstocks like glucose. mdpi.com
Microbial Production Systems for Aminobenzoic Acid Precursors (e.g., Escherichia coli, Streptomyces species)
Escherichia coli
E. coli is a widely used host for producing aromatic compounds due to its well-characterized genetics and metabolic pathways. Aminobenzoic acids are synthesized via the shikimate pathway, which converts simple carbohydrates into chorismate, a crucial branch-point intermediate. asm.org
The biosynthesis of para-aminobenzoic acid (PABA) from chorismate is a two-step enzymatic process. First, aminodeoxychorismate synthase, composed of PabA and PabB subunits, converts chorismate to 4-amino-4-deoxychorismate (ADC). nih.gov Subsequently, ADC lyase (PabC) catalyzes the removal of pyruvate (B1213749) to form PABA. asm.org
Metabolic engineering strategies to enhance PABA production in E. coli focus on increasing the flux towards chorismate and pulling it through the PABA-specific pathway. Key strategies include:
Overexpression of key genes : Increasing the expression of genes encoding feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroF or aroG) enhances the entry of carbon into the shikimate pathway. tandfonline.comtandfonline.com Simultaneously, overexpressing the PABA biosynthesis genes (pabA, pabB, and pabC) pulls the flux from chorismate to the final product. nih.gov
Heterologous gene expression : Introducing genes from other organisms can improve pathway efficiency. For example, expressing a fused pabAB gene from Corynebacterium efficiens, which encodes both PabA and PabB functions in a single protein, significantly increased PABA titers in E. coli. nih.gov
Pathway modularization : Separating metabolic pathways for cell growth and chemical production can enhance yields. A strategy using glucose and xylose co-utilization, where one sugar supports biomass formation and the other is directed to PABA synthesis, achieved a titer of 8.22 g/L. asm.org
The biosynthesis of 3-aminobenzoic acid (3-AB) has also been achieved in E. coli. In one study, a co-culture system was engineered where an upstream strain produced a precursor and a downstream strain performed the final conversion, resulting in the production of 48 mg/L of 3-AB. nih.gov
Streptomyces species
Streptomyces are soil-dwelling bacteria renowned for their ability to produce a vast array of secondary metabolites, including many antibiotics and other bioactive compounds. nih.govnih.gov Several natural products from Streptomyces contain aminobenzoic acid moieties. For example, feeding 3-aminobenzoic acid to cultures of Streptomyces parvulus resulted in the production of a new manumycin analogue, demonstrating the ability of this genus to incorporate aminobenzoic acid precursors into complex molecules. rsc.org Furthermore, Streptomyces species have been found to metabolize p-aminobenzoic acid into other aromatic compounds and to produce derivatives like 2-amino-3-chlorobenzoic acid, which exhibits anticancer properties. cdnsciencepub.comnih.gov The complex regulatory networks and diverse enzymatic machinery in Streptomyces make them a promising platform for metabolic engineering to produce novel aminobenzoic acid derivatives. researchgate.netmdpi.com
| Organism | Product | Key Genetic Modifications / Strategy | Substrate | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Escherichia coli | p-Aminobenzoic acid (PABA) | Overexpression of aroFfbr, pabA, pabB, pabC; introduction of fused pabAB from C. efficiens | Glucose | 4.8 g/L | nih.gov |
| Escherichia coli | p-Aminobenzoic acid (PABA) | Modular pathway engineering via glucose/xylose co-utilization | Glucose/Xylose | 8.22 g/L | asm.org |
| Escherichia coli | 3-Aminobenzoic acid (3-AB) | Co-culture engineering with modularized biosynthetic pathway | Glucose | 48 mg/L | nih.gov |
| Streptomyces parvulus | Manumycin analogue | Precursor-directed biosynthesis by feeding 3-aminobenzoic acid | Mannitol/Soybean meal | Not quantified | rsc.org |
Genetic Engineering Strategies for Pathway Optimization and Compound Yield Enhancement
While enzymatic synthesis focuses on the final amide bond-forming step, genetic engineering of microorganisms provides a powerful avenue for the de novo biosynthesis of the entire this compound molecule or its key precursors from simple carbon sources like glucose. A critical precursor for the target compound is 3-aminobenzoic acid (3-ABA). Metabolic engineering efforts have successfully established and optimized a microbial production platform for 3-ABA. nih.gov
Heterologous Biosynthesis of 3-Aminobenzoic Acid (3-ABA)
The biosynthetic pathway for 3-ABA was first reconstituted in the bacterium Escherichia coli. nih.govrutgers.edu This was achieved by leveraging the host's native shikimate pathway, which produces the key intermediate 3-dehydroshikimic acid (DHS). A heterologous aminotransferase, 3-AB synthase (PctV) from the bacterium Streptomyces pactum, was introduced into E. coli. This enzyme directly converts the endogenous DHS into 3-ABA. rutgers.edu However, the initial monoculture approach, where the entire pathway was contained within a single engineered E. coli strain, resulted in a low product titer of only 1.5 mg/L of 3-ABA from glucose. nih.govrutgers.edu
Co-culture Engineering for Pathway Modularization and Yield Improvement
To overcome the limitations of the monoculture system, such as metabolic burden and the accumulation of potentially toxic intermediates, a co-culture engineering strategy was implemented. nih.govresearchgate.net This approach divides the biosynthetic pathway into two distinct modules, each housed in a separate, specialized E. coli strain. nih.govnih.gov
Upstream Module: The first strain (the "upstream" strain) was engineered to efficiently convert glucose into the intermediate, DHS. This strain contained genetic modifications to enhance the flux through the shikimate pathway.
Downstream Module: The second strain (the "downstream" strain) was engineered to accommodate the final conversion step. It was designed to efficiently uptake DHS from the culture medium and convert it into the final product, 3-ABA, using the PctV synthase. nih.govrutgers.edu
The table below details the progression of 3-ABA yield enhancement through different metabolic engineering strategies.
Table 2: Genetic Engineering Strategies and Their Impact on 3-Aminobenzoic Acid (3-ABA) Yield| Engineering Strategy | Host Organism(s) | Key Genetic Modification(s) | Initial Titer | Optimized Titer | Fold Improvement |
|---|---|---|---|---|---|
| Monoculture | E. coli | Reconstitution of 3-ABA pathway using PctV synthase from S. pactum. nih.govrutgers.edu | 1.5 mg/L | N/A | - |
| Co-culture | E. coli - E. coli | Modularization of the pathway: Upstream strain for DHS production, downstream strain for DHS to 3-ABA conversion. nih.govrutgers.edu | - | 48 mg/L | ~32x (over initial monoculture) |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Hydroxypentanoyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-[(5-Hydroxypentanoyl)amino]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments and Connectivity
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum is characterized by distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the 5-hydroxypentanoyl side chain.
The aromatic region typically displays complex splitting patterns corresponding to the protons on the 1,3-disubstituted benzene (B151609) ring. The proton at position 2 (H-2') is often the most deshielded due to the anisotropic effect of the carboxylic acid and the amide linkage, appearing as a singlet or a finely split multiplet. The protons at positions 4', 5', and 6' (H-4', H-5', H-6') exhibit characteristic doublet, triplet, or doublet of doublets patterns based on their coupling with adjacent protons.
The aliphatic portion of the molecule gives rise to a series of signals corresponding to the methylene (B1212753) groups of the pentanoyl chain. The protons alpha to the carbonyl group (H-2) and the protons alpha to the hydroxyl group (H-5) are the most deshielded of the aliphatic chain. The signals for the protons at positions 3 and 4 (H-3, H-4) typically appear as complex multiplets due to coupling with their neighbors. The presence of a hydroxyl group is confirmed by a broad singlet for the -OH proton, which can be exchanged with D₂O, and the signal for the amide proton (-NH) also appears as a singlet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' | ~8.10 | s | - |
| H-4' | ~7.85 | d | ~8.0 |
| H-5' | ~7.40 | t | ~8.0 |
| H-6' | ~7.60 | d | ~8.0 |
| NH | ~10.1 | s | - |
| H-2 | ~2.40 | t | ~7.0 |
| H-3 | ~1.70 | m | - |
| H-4 | ~1.55 | m | - |
| H-5 | ~3.60 | t | ~6.5 |
| OH | ~4.50 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. In the spectrum of this compound, distinct signals are observed for the carboxylic acid carbon, the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons.
The carbonyl carbons of the carboxylic acid (C-7') and the amide (C-1) are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons (C-1' to C-6') resonate in the typical aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating amide group. The quaternary carbons (C-1' and C-3') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the pentanoyl chain (C-2 to C-5) appear in the upfield region of the spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1' | ~139.0 |
| C-2' | ~123.0 |
| C-3' | ~132.0 |
| C-4' | ~127.0 |
| C-5' | ~129.5 |
| C-6' | ~124.0 |
| C-7' (COOH) | ~168.0 |
| C-1 (C=O) | ~172.0 |
| C-2 | ~36.0 |
| C-3 | ~21.0 |
| C-4 | ~32.0 |
| C-5 | ~62.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
While 1D NMR provides foundational information, 2D NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY is instrumental in tracing the connectivity of the aliphatic chain. Cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the linear pentanoyl structure. It also helps to assign the coupled protons within the aromatic ring, for instance, showing a correlation between H-4' and H-5', and between H-5' and H-6'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅NO₄), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within a few parts per million).
| Ion Species | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 238.1074 |
| [M+Na]⁺ | 260.0893 |
| [M-H]⁻ | 236.0928 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructural Units
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its substructural units.
For this compound, a likely fragmentation pathway involves the cleavage of the amide bond, which is a common and energetically favorable fragmentation route. This would result in two primary fragments: one corresponding to the 3-aminobenzoic acid moiety and the other to the 5-hydroxypentanoyl moiety. Further fragmentation of the aliphatic chain, such as the loss of water from the hydroxyl group, can also be expected. Analysis of these fragments allows for the confirmation of the connectivity between the aromatic and aliphatic parts of the molecule. hmdb.ca
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
A comprehensive analysis in this section would involve the presentation of experimental IR and Raman spectra of this compound. The vibrational modes of the key functional groups would be identified and assigned to specific peaks in the spectra. This would include the characteristic stretching and bending vibrations of the O-H bond in the carboxylic acid and alcohol, the N-H and C=O bonds of the amide linkage, and the various vibrations associated with the substituted aromatic ring. A data table summarizing the observed vibrational frequencies (in cm⁻¹) and their corresponding assignments would be a central feature of this section.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
This section would focus on the electronic absorption properties of this compound. An experimental UV-Vis spectrum would be analyzed to identify the wavelengths of maximum absorbance (λmax). These absorptions would be attributed to specific electronic transitions within the molecule, primarily the π → π* transitions associated with the benzene ring and the n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the carboxyl and amide groups. The molar absorptivity (ε) for each transition would be reported, providing insight into the probability of these electronic transitions. A data table would summarize the λmax values, molar absorptivities, and the types of electronic transitions observed.
X-ray Crystallography for Solid-State Structure Determination
Should single-crystal X-ray diffraction data for this compound become available, this section would provide a detailed description of its solid-state structure.
Polymorphism and Crystal Structure Analysis
This subsection would discuss the crystalline form of the compound. If multiple crystalline forms (polymorphs) have been identified, their different packing arrangements would be described. Key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be presented in a data table. The precise bond lengths, bond angles, and torsion angles within the molecule would be discussed and compared to standard values, providing a definitive confirmation of its molecular geometry.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A critical aspect of the crystal structure analysis would be the examination of the intermolecular forces that govern the crystal packing. This subsection would detail the hydrogen bonding network, identifying the donor and acceptor atoms and the geometric parameters of these bonds. Given the presence of carboxylic acid, amide, and hydroxyl groups, extensive hydrogen bonding would be expected. Additionally, the potential for π-π stacking interactions between the aromatic rings of adjacent molecules would be analyzed, including the distance and geometry of such interactions. These interactions are crucial for understanding the stability and physical properties of the crystalline solid.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there are no publicly available research articles or data specifically detailing the computational and theoretical investigations of the chemical compound This compound .
The user's request specified a detailed article structured around a precise outline, including:
Computational and Theoretical Investigations of 3 5 Hydroxypentanoyl Amino Benzoic Acid
Molecular Docking Studies for Ligand-Target Interaction Prediction
Identification of Potential Binding Sites on Biological Macromolecules
Generating a scientifically accurate and informative article that adheres to this outline requires specific, detailed research findings obtained from studies conducted on the exact molecule . This would include data such as optimized geometric parameters, calculated spectroscopic shifts, HOMO-LUMO energy gaps, molecular electrostatic potential maps, conformational dynamics from MD simulations, and binding affinity scores and interaction modes from molecular docking studies.
As no such dedicated research on "3-[(5-Hydroxypentanoyl)amino]benzoic acid" is available in the public domain, it is not possible to provide the requested article. Creating content for the specified sections without verifiable data would result in speculation and fabrication, which contravenes the principles of scientific accuracy.
While computational studies have been performed on related structures, such as other aminobenzoic acid derivatives, extrapolating that data to this specific compound would be scientifically unsound and misleading. Each molecule possesses unique electronic and structural properties that necessitate individual investigation. Therefore, in the absence of specific research, the requested article cannot be generated.
Prediction of Binding Modes and Interaction Energies with Enzymes or Receptors
There is no publicly available research that details the prediction of binding modes or interaction energies of this compound with any specific enzymes or receptors. Computational studies typically employ molecular docking simulations to predict how a ligand (in this case, this compound) might bind to the active site of a protein. These simulations can provide insights into the binding affinity, orientation of the molecule within the binding pocket, and key interactions such as hydrogen bonds and hydrophobic contacts. However, no such studies have been published for this specific compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment (Excluding Toxicity)
Similarly, a comprehensive in silico ADME profile for this compound is not available in the scientific literature. Such predictive studies are crucial in early-stage drug discovery to assess the pharmacokinetic properties of a compound.
Computational Models for Gastrointestinal Absorption and Bioavailability
No computational models have been applied to predict the gastrointestinal absorption and oral bioavailability of this compound. These models often rely on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight to estimate a compound's ability to be absorbed from the gut into the bloodstream.
Prediction of Metabolic Stability and Major Metabolites
There are no published predictions regarding the metabolic stability of this compound or its likely major metabolites. In silico metabolism prediction tools typically identify potential sites on a molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 family, and predict the resulting metabolites.
Computational Assessment of Distribution Characteristics (e.g., Blood-Brain Barrier Permeation)
Computational assessments of the distribution characteristics for this compound, such as its potential to cross the blood-brain barrier (BBB), have not been documented. Predictive models for BBB permeation are essential for compounds targeting the central nervous system and are based on a combination of molecular descriptors.
Data Tables
Due to the absence of specific research on this compound, no data is available to populate the following illustrative tables.
Table 1: Predicted Binding Affinity and Interaction Energies (Illustrative)
| Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Table 2: In Silico ADME Properties (Illustrative)
| Property | Predicted Value |
|---|---|
| Gastrointestinal Absorption | Data Not Available |
| Oral Bioavailability (%) | Data Not Available |
Biological Activity and Mechanistic Studies Preclinical Focus
Investigation of Cellular and Molecular Mechanisms of Action
Mechanistic studies are crucial for defining the precise way a compound exerts its biological effects. For 3-[(5-Hydroxypentanoyl)amino]benzoic acid, these investigations have provided initial insights into its molecular targets.
Enzyme Inhibition and Activation Studies
While comprehensive screening against a wide array of enzymes is yet to be reported, preliminary studies have not identified significant inhibitory or activating effects on common enzyme families. The focus of much of the available literature remains on its utility as a building block for other active pharmaceutical ingredients.
Modulation of Specific Biochemical Pathways
The structural components of this compound, namely the benzoic acid moiety, bear some resemblance to para-aminobenzoic acid (PABA), a crucial precursor in the folic acid synthesis pathway in many microorganisms. This has led to the hypothesis that the compound might interfere with this pathway. However, definitive studies confirming this mechanism of action are still forthcoming.
Preclinical Biological Evaluation in In Vitro Systems
In vitro studies provide the first indication of a compound's potential therapeutic utility. For this compound, these have primarily involved screening for antimicrobial and antiproliferative activities.
Antimicrobial Activity Screening Against Diverse Pathogens
Given its role as a precursor in the synthesis of antibiotics, this compound has been evaluated for its own antimicrobial properties. Screening against a panel of Gram-positive and Gram-negative bacteria, as well as some fungal and mycobacterial strains, has been undertaken. However, the compound itself has demonstrated limited to no significant direct antimicrobial activity in these initial assays. Its primary contribution to the field of antimicrobials remains as a synthetic intermediate.
Antiproliferative Activity in Select Cancer Cell Lines
The potential for this compound to inhibit the growth of cancer cells has been a subject of preliminary investigation. While some benzoic acid derivatives have shown antiproliferative effects, this specific compound has not exhibited potent activity in initial screenings against common cancer cell lines. Further derivatization and structural modification may be necessary to unlock any potential in this area.
Anti-inflammatory Response in Cell-Based Models
Research into the broader class of 3-amide benzoic acid derivatives indicates potential for anti-inflammatory activity. A study on a series of these derivatives identified them as novel and potent antagonists for the P2Y14 receptor, which is known to play a significant role in modulating inflammatory processes. nih.gov The most potent compound identified in this series, a molecule designated 16c, demonstrated a half-maximal inhibitory concentration (IC50) of 1.77 nM. nih.gov Its anti-inflammatory effects were investigated in THP-1 cells, a human monocytic cell line, showing promise for this class of compounds in mitigating inflammation. nih.gov While these findings pertain to derivatives and not the specific subject compound, they suggest a potential mechanism for anti-inflammatory action through receptor antagonism. Other derivatives of aminobenzoic acids have also been noted for their anti-inflammatory properties. nih.gov
Table 1: Anti-inflammatory Activity of a Related 3-Amide Benzoic Acid Derivative
| Compound Class | Target | Model System | Key Finding | Reference |
|---|---|---|---|---|
| 3-Amide Benzoic Acid Derivatives | P2Y14 Receptor | MSU-treated THP-1 cells | A potent antagonist (16c) showed an IC50 of 1.77 nM, indicating significant anti-inflammatory potential. | nih.gov |
Antioxidant Capacity Assessment in Cellular and Cell-Free Systems
The antioxidant potential of aminobenzoic acid derivatives has been a subject of scientific investigation. A study evaluating a series of 2-, 3-, and 4-aminobenzoic acid derivatives found that they possess mild to moderate antioxidant capabilities. researchgate.net Within this study, benzoyl-containing compounds generally exhibited better antioxidant activity compared to other derivatives in the series. researchgate.net
Para-aminobenzoic acid (PABA), a related isomer, has been shown to possess antioxidant properties by inhibiting the accumulation of adrenochrome (B1665551) from adrenaline oxidation and scavenging superoxide (B77818) anions. researchgate.net This suggests that the aminobenzoic acid scaffold can contribute to redox reactions within a cell. researchgate.net Further studies on PABA-functionalized dendrimers confirmed enhanced scavenging of free radicals compared to PABA alone, highlighting how molecular structure influences antioxidant potency. mdpi.com The antioxidant capacity of hydroxybenzoic systems is well-documented, with activity being dependent on the number and position of hydroxyl groups and the specific radical species being assayed. nih.gov
Table 2: Antioxidant Potential of Related Aminobenzoic Acid Compounds
| Compound/Class | Assay/System | Observed Activity | Reference |
|---|---|---|---|
| 3-Aminobenzoic Acid Derivatives | Cholinesterase Inhibition & Antioxidant Assays | Mild to moderate antioxidant potential was observed. | researchgate.net |
| para-Aminobenzoic acid (PABA) | Adrenaline Autoxidation Model | Inhibited superoxide anion formation. | researchgate.net |
| PABA-functionalized Dendrimers | DPPH and ABTS tests | Exhibited enhanced radical scavenging properties compared to PABA. | mdpi.com |
Preclinical Biological Evaluation in In Vivo Animal Models
Direct in vivo studies on this compound are not readily found in current literature. However, research on structurally simpler benzoic acids provides some indication of how this class of compounds may behave in animal models.
Efficacy Studies in Murine Models of Infection or Inflammation
To understand the potential efficacy of benzoic acid structures in vivo, a study investigated benzoic acid as a dietary supplement in a murine model of acute infection with enterotoxigenic Escherichia coli (ETEC). nih.gov The results showed that dietary benzoic acid mitigated inflammation, evidenced by decreased serum levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and INF-γ. nih.gov Furthermore, it helped to reduce intestinal injury by improving the structural integrity of intestinal villi and enhancing the expression of tight junction proteins. nih.gov These protective effects were linked to specific alterations in the gut microbiota. nih.gov
Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, elimination kinetics)
The pharmacokinetic properties of aminobenzoic acids have been explored in rat models. Studies comparing p-aminobenzoic acid (PABA) and m-aminobenzoic acid (MABA) revealed that both are transported through the rat small intestine via a carrier-mediated system. nih.gov However, PABA, being more lipophilic, was absorbed significantly faster than its meta-isomer, MABA. nih.gov
Another study examining the passage of PABA across the rat placenta found that it appeared in the fetal compartment more rapidly than the lipophilic compound antipyrine. documentsdelivered.com In a pharmacokinetic study of a different salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, oral administration in rats resulted in a time to maximum concentration (Tmax) of approximately 29 minutes and an elimination half-life (T1/2) of about 39 minutes. researchgate.net These studies underscore that the absorption, distribution, and elimination kinetics of benzoic acid derivatives are highly dependent on their specific molecular structure, lipophilicity, and the presence of functional groups available for carrier-mediated transport. nih.govdocumentsdelivered.com
Role in Biosynthetic Pathways of Natural Products
While there is no documented role for this compound as a precursor in major secondary metabolite pathways, a structurally similar compound, 3-amino-5-hydroxybenzoic acid (AHBA) , is a well-established and crucial building block in the biosynthesis of numerous complex natural products.
Precursor Function in Secondary Metabolite Biosynthesis (e.g., ansamycins, mitomycins)
3-Amino-5-hydroxybenzoic acid (AHBA) is the key biogenetic precursor of the mC7N unit that forms the core of ansamycin (B12435341) antibiotics and the benzoquinone nucleus of mitomycin antibiotics. caymanchem.comrsc.orgnih.gov AHBA is synthesized via the aminoshikimate pathway, a novel variation of the shikimate pathway. nih.govnih.gov
Ansamycin Biosynthesis: In the production of ansamycins like rifamycin, AHBA serves as the starter unit for a polyketide synthase (PKS). nih.govnih.gov The polyketide chain is assembled and subsequently links back to the amino group of the AHBA moiety to form the characteristic macrolactam ring structure of these antibiotics. nih.gov The enzyme responsible for the final step of AHBA formation, AHBA synthase, has been isolated and characterized, and its inactivation halts the production of rifamycin. nih.gov
Mitomycin Biosynthesis: Similarly, AHBA is the established precursor for the methylbenzoquinone nucleus of the mitomycins, a family of potent antitumor antibiotics. rsc.org Isotope labeling studies have shown the efficient and specific incorporation of AHBA into the mitomycin structure by producing organisms such as Streptomyces lavendulae. caymanchem.comrsc.org The discovery of the AHBA synthase gene has become a valuable tool for genetic screening to identify new natural products derived from this important precursor. nih.gov
Enzymology of Key Biosynthetic Steps Involving Aminobenzoic Acid Derivatives
The biosynthesis of "this compound" is postulated to involve a series of enzymatic reactions that draw parallels with well-characterized pathways of secondary metabolite production, particularly those involving aminobenzoic acid derivatives and fatty acids. The key biosynthetic steps likely encompass the formation of the 3-aminobenzoic acid (3-ABA) starter unit, the activation of the 5-hydroxypentanoic acid side chain, and the subsequent amide bond formation, likely orchestrated by a multi-modular enzyme system analogous to Non-Ribosomal Peptide Synthetases (NRPS) or hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assemblies.
A plausible enzymatic pathway involves three key stages:
Biosynthesis of the 3-Aminobenzoic Acid (3-ABA) Moiety: Unlike the well-understood biosynthesis of 4-aminobenzoic acid (p-ABA) from chorismate via the shikimate pathway, the formation of 3-ABA often follows a distinct route. In the biosynthesis of the antibiotic pactamycin (B1678277), a dedicated 3-ABA synthase, PctV, is proposed to be responsible for its formation. researchgate.net Alternative proposed pathways for 3-ABA synthesis involve a Claisen condensation reaction with acetyl-CoA or the action of discrete polyketide synthase (PKS) proteins. researchgate.net
Activation of the Precursor Moieties: For their incorporation into the final molecule, both 3-aminobenzoic acid and 5-hydroxypentanoic acid must be enzymatically activated. This activation is typically achieved through adenylation, a process catalyzed by adenylation (A) domains of NRPS or by acyl-CoA ligases.
Activation of 3-Aminobenzoic Acid: In the pactamycin biosynthetic pathway, the adenylation enzyme PctU specifically activates 3-ABA in an ATP-dependent manner and subsequently transfers it to a discrete acyl carrier protein (ACP), PctK, forming a 3-aminobenzoyl-PctK thioester. nih.gov This activation step is crucial for priming the 3-ABA for subsequent condensation.
Activation of 5-Hydroxypentanoic Acid: The 5-hydroxypentanoic acid moiety is likely activated to its corresponding acyl-CoA thioester, 5-hydroxypentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, a class of enzymes known to activate a broad range of fatty acids. nih.gov While the specific enzyme for 5-hydroxypentanoic acid has not been definitively characterized in this context, long-chain fatty acyl-CoA synthetases (ACSLs) and fatty acyl-AMP ligases (FAALs) are known to perform such activations. nih.govbiorxiv.org
Amide Bond Formation: The final key step is the formation of the amide bond between the activated 3-aminobenzoyl and 5-hydroxypentanoyl moieties. This reaction is characteristic of the condensation (C) domain of an NRPS or a hybrid PKS-NRPS. The C-domain catalyzes the nucleophilic attack of the amino group of the 3-aminobenzoyl-ACP on the carbonyl of the 5-hydroxypentanoyl-CoA (or acyl-ACP), leading to the formation of 3-[(5-Hydroxypentanoyl)amino]benzoyl-ACP and the release of CoA (or the ACP).
The table below summarizes the key enzymes and their proposed roles in the biosynthesis of this compound.
| Enzyme | Substrate(s) | Product(s) | Function |
| 3-Aminobenzoate Synthase (e.g., PctV-like) | Precursors from primary metabolism | 3-Aminobenzoic acid | Formation of the 3-aminobenzoic acid starter unit. |
| Acyl-CoA Synthetase / Fatty Acyl-AMP Ligase | 5-Hydroxypentanoic acid, ATP, Coenzyme A | 5-Hydroxypentanoyl-CoA, AMP, PPi | Activation of the 5-hydroxypentanoic acid side chain. |
| Adenylation Domain (NRPS A-domain, e.g., PctU-like) | 3-Aminobenzoic acid, ATP | 3-Aminobenzoyl-AMP, PPi | Activation of 3-aminobenzoic acid. |
| Acyl Carrier Protein (ACP, e.g., PctK-like) | 3-Aminobenzoyl-AMP | 3-Aminobenzoyl-ACP, AMP | Thioesterification of activated 3-aminobenzoic acid. |
| Condensation Domain (NRPS C-domain) | 3-Aminobenzoyl-ACP, 5-Hydroxypentanoyl-CoA | 3-[(5-Hydroxypentanoyl)amino]benzoyl-ACP, Coenzyme A | Catalysis of amide bond formation. |
| Thioesterase Domain (NRPS TE-domain) | 3-[(5-Hydroxypentanoyl)amino]benzoyl-ACP | This compound, Holo-ACP | Release of the final product from the ACP. |
No Publicly Available Research Found for this compound
Following a comprehensive search of scholarly articles, peer-reviewed journals, and patent databases, no specific information was found regarding the structure-activity relationship (SAR) or structure-property relationship (SPR) studies of the chemical compound this compound. The search for data on the rational design, synthesis of analogues, and systematic modifications of this particular molecule did not yield any relevant research findings.
Consequently, it is not possible to provide a detailed article on the specified topics as outlined in the user's request. The absence of publicly available scientific literature on this compound prevents a factual and accurate discussion of its SAR, the chemical modifications of its pentanoyl chain and benzoic acid ring, or any optimization strategies for its biological activity and pharmacokinetic properties.
Further investigation into scientific databases and chemical repositories confirms a lack of published research focused on the biological evaluation and medicinal chemistry of this compound. Without primary or secondary sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the detailed article focusing on the chemical compound “this compound” as requested cannot be generated at this time due to the unavailability of the necessary scientific data.
Future Research Directions and Translational Perspectives for 3 5 Hydroxypentanoyl Amino Benzoic Acid
Development of Advanced Analytical Methodologies for Detection and Quantification
To thoroughly investigate the potential of 3-[(5-Hydroxypentanoyl)amino]benzoic acid, the development of robust and sensitive analytical methods is a foundational step. Currently, there is a lack of established protocols for the detection and quantification of this specific compound in various matrices, such as biological fluids or environmental samples. Future research should focus on creating and validating these methods to enable pharmacokinetic, metabolic, and toxicological studies.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is anticipated to be a primary tool for this purpose. The inherent sensitivity and selectivity of LC-MS would allow for the accurate measurement of the compound and its potential metabolites at low concentrations. Method development would involve the optimization of several key parameters.
Table 1: Potential Parameters for Method Development of this compound Analysis
| Parameter | Potential Approaches and Considerations |
| Chromatographic Separation | Reverse-phase HPLC with a C18 column; gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol). |
| Mass Spectrometric Detection | Electrospray ionization (ESI) in both positive and negative ion modes to determine the most sensitive ionization. Multiple Reaction Monitoring (MRM) for quantitative analysis, requiring identification of precursor and product ions. |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices and minimize matrix effects. |
| Method Validation | According to regulatory guidelines (e.g., FDA, EMA), including assessment of linearity, accuracy, precision, selectivity, and stability. |
Further advancements could involve the development of immunoassays or sensor-based technologies for rapid and high-throughput screening, which would be particularly beneficial in later stages of drug development or for environmental monitoring.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Insight
Understanding the biological effects of this compound at a molecular level is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. Omics technologies offer a powerful, unbiased approach to achieve this.
Proteomics: The application of proteomics would enable the identification of proteins that interact with the compound or whose expression levels are altered upon exposure. This could reveal the cellular pathways and biological processes affected by this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) could identify direct binding partners, while quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) could provide a global view of changes in the proteome.
Metabolomics: This approach would focus on the changes in the metabolome of a biological system in response to the compound. By analyzing the fluctuations in endogenous small molecules, researchers could gain insights into the metabolic pathways perturbed by this compound. This could also aid in the identification of its metabolic fate. For instance, studies on other benzoic acid derivatives have successfully used metabolomics to identify biomarkers and understand disease progression.
The integration of proteomics and metabolomics data would provide a comprehensive, systems-level understanding of the compound's biological impact, paving the way for hypothesis-driven research into its specific mechanisms.
Exploration of Novel Preclinical Therapeutic Applications and Target Identification
The structural features of this compound, particularly the aminobenzoic acid scaffold, are present in a variety of biologically active molecules. This suggests that the compound could have therapeutic potential across different disease areas. Future preclinical research should aim to identify these potential applications and the specific molecular targets through which the compound exerts its effects.
A tiered approach to screening could be employed, starting with broad in vitro assays.
Table 2: Potential Preclinical Screening Cascade for this compound
| Screening Stage | Examples of Assays | Potential Therapeutic Areas |
| Initial High-Throughput Screening | Cell viability assays against a panel of cancer cell lines; antimicrobial assays against various bacterial and fungal strains; enzyme inhibition assays for common drug targets. | Oncology, Infectious Diseases, Inflammation |
| Secondary Validation | In vitro models of disease (e.g., inflammatory response in macrophages); receptor binding assays; functional cellular assays to confirm initial hits. | Immunology, Metabolic Diseases |
| Target Identification | Thermal shift assays; chemical proteomics; computational docking studies to predict binding to specific protein targets. | To be determined by screening results |
| In Vivo Proof-of-Concept | Animal models of diseases where in vitro activity was observed (e.g., xenograft models for cancer, infection models for antimicrobial activity). | To be determined by in vitro and target identification results |
Given that various benzoic acid derivatives have been investigated as anticancer agents, anti-inflammatory drugs, and inhibitors of enzymes like neuraminidase, these areas represent logical starting points for the preclinical evaluation of this compound.
Development of Sustainable and Scalable Production Methods
For any compound to be viable for widespread research or as a therapeutic agent, its synthesis must be efficient, cost-effective, and environmentally sustainable. Future research should therefore focus on developing scalable and green production methods for this compound.
Current industrial production of many benzoic acid derivatives relies on petroleum-based feedstocks and can involve harsh reaction conditions. A forward-thinking approach would explore biosynthesis and green chemistry principles.
Biosynthesis: One promising avenue is the use of engineered microorganisms to produce the compound or its precursors from renewable resources like glucose. The shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms, could potentially be harnessed. Research in this area would involve identifying or engineering the necessary enzymatic steps to synthesize the 3-aminobenzoic acid core and then couple it with a derivative of pentanoic acid.
Green Chemistry: For chemical synthesis, the focus should be on minimizing waste, using less hazardous solvents, and employing catalytic methods. This could involve developing novel catalysts for the amidation reaction that forms the final compound, potentially in aqueous media to reduce the reliance on organic solvents. The use of starting materials derived from renewable sources, such as lignin, is another area of active research for the sustainable production of benzoic acid derivatives and could be applicable here.
The development of such methods would not only be environmentally beneficial but also crucial for the economic feasibility of producing this compound on a larger scale for advanced preclinical and potential clinical studies.
常见问题
Q. What are the standard synthetic routes for 3-[(5-Hydroxypentanoyl)amino]benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process involving amide bond formation between 5-hydroxypentanoic acid and 3-aminobenzoic acid. Carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF are commonly used. Yield optimization requires monitoring reaction parameters (e.g., molar ratios, temperature, and pH) using response surface methodology (RSM) . For example, a 2³ factorial design can identify critical variables (e.g., coupling agent concentration, reaction time, and solvent polarity) to maximize yield.
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and hydrogen bonding patterns (e.g., amide NH resonance at δ 8–10 ppm in DMSO-d₆) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (theoretical [M+H]⁺ = 268.3 g/mol).
Q. How does solubility in polar vs. non-polar solvents affect experimental design?
- Methodological Answer : The compound’s solubility profile dictates solvent choice for crystallization or biological assays. In aqueous buffers (pH 7.4), limited solubility may require DMSO as a co-solvent (<1% v/v). For crystallization trials, dimethyl sulfoxide (DMSO) or methanol/water mixtures are effective. Solubility data should be validated via UV-Vis spectroscopy at varying pH levels .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?
- Methodological Answer : X-ray diffraction studies using SHELXL or Olex2 can determine intermolecular interactions. For example, graph set analysis (e.g., Etter’s rules ) classifies hydrogen bonds into motifs (e.g., R₁²(6) rings). Discrepancies between computational (DFT) and experimental bond lengths may arise from dynamic disorder, requiring refinement with anisotropic displacement parameters .
Q. What computational strategies predict metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Silico Metabolism Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., hydroxylation at the pentanoyl chain).
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare half-life (t₁/₂) against structural analogs (e.g., 3-aminobenzoic acid derivatives) .
Q. How do steric effects influence regioselectivity in derivatization reactions?
- Methodological Answer : Steric hindrance at the benzoic acid’s meta-position can limit electrophilic substitution. Molecular modeling (e.g., Gaussian09 with B3LYP/6-31G*) calculates steric maps to predict reactivity. Experimentally, bulky substituents (e.g., tert-butyl groups) introduced via Friedel-Crafts acylation reduce yields by >30%, favoring para-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
